8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25FN6O2 and its molecular weight is 412.469. The purity is usually 95%.
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Biological Activity
The compound 8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the purine derivative family and has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure features a complex arrangement that includes:
- Purine core : A bicyclic structure that is crucial for biological activity.
- Dimethylamino propyl group : Enhances solubility and potentially affects receptor binding.
- Fluorobenzyl moiety : May influence the compound's affinity for specific biological targets.
Structural Formula
Adenosine Receptors
Research indicates that derivatives of imidazo[2,1-f]purines often act as antagonists or agonists of adenosine receptors (ARs), particularly A1 and A2A subtypes. The biological activity of this compound may involve:
- A1 Receptor Antagonism : Exhibits potential in neuroprotective strategies by blocking A1 receptors, which are implicated in neurodegenerative diseases.
- A2A Receptor Modulation : May enhance dopaminergic signaling in the brain, offering therapeutic avenues for conditions like Parkinson's disease.
Table 1: Affinity Data for Adenosine Receptors
Compound Variant | K_i (nM) A1 | K_i (nM) A2A |
---|---|---|
Base Compound | 180 | 282 |
8-(3-Fluorobenzyl) Derivative | 249 | 253 |
Monoamine Oxidase B Inhibition
The compound also shows promise as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-B can lead to increased levels of dopamine in the brain, which is beneficial in treating Parkinson's disease.
Table 2: MAO-B Inhibition Data
Compound Variant | IC50 (nM) MAO-B |
---|---|
Base Compound | 106 |
8-(3-Fluorobenzyl) Derivative | 508 |
Structure-Activity Relationships (SAR)
The biological activity of the compound is significantly influenced by its structural components. Variations in substituents at specific positions have shown to modulate receptor affinity and selectivity:
- Substituent Effects : The presence of the dimethylamino group at position N3 enhances solubility and receptor interaction.
- Fluorobenzyl Influence : The fluorobenzyl group appears to increase selectivity towards A2A receptors while maintaining a balanced profile against A1 receptors.
Neuroprotective Studies
In a recent study focusing on neuroprotection, derivatives similar to this compound demonstrated significant protective effects against neuronal cell death induced by oxidative stress. The results suggested that these compounds could be developed further for therapeutic use in neurodegenerative diseases.
Pharmacological Evaluations
Pharmacological evaluations have shown that compounds with similar structures exhibit diverse biological activities including:
- Anticancer properties
- Antimicrobial effects
- Psychopharmacological benefits
These findings highlight the potential versatility of imidazo[2,1-f]purines in drug development.
Properties
IUPAC Name |
6-[3-(dimethylamino)propyl]-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2/c1-14-12-27-17-18(23-20(27)26(14)11-5-10-24(2)3)25(4)21(30)28(19(17)29)13-15-6-8-16(22)9-7-15/h6-9,12H,5,10-11,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPBXWDQOZIYQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)CC4=CC=C(C=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.